7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Overview
Description
7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is a compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under conditions that promote radical formation . The spirocyclic structure is often constructed through cyclization reactions involving isoquinoline derivatives and cyclobutane precursors .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations . The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization and validation.
Chemical Reactions Analysis
Types of Reactions: 7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, thiols, and other nucleophiles.
Major Products Formed:
Scientific Research Applications
7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . The spirocyclic structure contributes to the compound’s stability and bioavailability, facilitating its interaction with biological systems . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylcyclohexane: A cyclohexane derivative with a trifluoromethyl group.
Uniqueness: 7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-containing compounds . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(6-10)7-17-8-12(11)4-1-5-12/h2-3,6,17H,1,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLVOLTROIYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=C2C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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